molecular formula C16H25BO3 B2444295 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 2139400-49-8

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B2444295
CAS RN: 2139400-49-8
M. Wt: 276.18
InChI Key: GGQMHIHUTGIIPK-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane” is a chemical compound that may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

This compound may undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized and characterized by X-ray diffraction, showing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, which is crucial for understanding its properties and potential applications in chemistry and materials science (Coombs et al., 2006).

Inhibitory Activity in Serine Proteases

Derivatives of this compound have been found to exhibit inhibitory activity against serine proteases, including thrombin. This indicates potential applications in the development of therapeutic agents (Spencer et al., 2002).

Fluorescent Properties for H2O2 Detection in Living Cells

A derivative of the compound has been synthesized and used as a probe for hydrogen peroxide detection in living cells, showing outstanding sensitivity and selectivity. This has implications for biological and medical research, particularly in understanding oxidative stress and related diseases (Nie et al., 2020).

Enhanced Brightness in Nanoparticles

This compound has been used in the synthesis of heterodifunctional polyfluorenes, which were then utilized to create nanoparticles. These particles displayed bright fluorescence emission, potentially useful in the development of new materials for various technological applications (Fischer et al., 2013).

Polymer Synthesis

The compound has been used in precision synthesis of polymers like poly(3-hexylthiophene), indicating its role in the development of new polymeric materials with potential applications in electronics and materials science (Yokozawa et al., 2011).

Continuous Flow Synthesis for Propargylation Reagent

A scalable process for the preparation of a derivative of this compound was developed, showcasing its utility in large-scale chemical synthesis and its potential in industrial applications (Fandrick et al., 2012).

Safety and Hazards

This compound should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-12(2)18-11-13-8-7-9-14(10-13)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMHIHUTGIIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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